chroman-3-ol
Overview
Description
chroman-3-ol is an organic compound belonging to the class of benzopyrans. It is characterized by a chromanol core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Mechanism of Action
Target of Action
Chroman-3-ol, also known as 3-Chromanol, is a major metabolite of the soy isoflavone daidzein . It has been found to bind more tightly to estrogen receptor β (ERβ) than to estrogen receptor α (ERα) . This suggests that ERβ could be the primary target of this compound .
Mode of Action
This compound exhibits estrogenic activity, which means it can mimic the effects of the hormone estrogen in the body . It achieves this by binding to estrogen receptors, particularly ERβ . This binding can trigger a series of cellular responses, leading to changes in gene expression and cellular function .
Biochemical Pathways
These include pathways involved in cell growth, differentiation, and metabolism
Pharmacokinetics
It is known that this compound is a metabolite of daidzein, which is produced by intestinal bacteria in response to soy isoflavone intake . This suggests that the bioavailability of this compound may depend on factors such as diet and gut microbiota composition.
Result of Action
This compound’s binding to estrogen receptors can lead to a variety of molecular and cellular effects. For example, it has been found to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration in astrocytes . These effects suggest that this compound may have potential benefits for brain health and development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria is necessary for the production of this compound from daidzein Therefore, factors that affect the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Chroman-3-ol interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is involved in the stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-chromanol involves the oxidative cyclization of allyl aryl ethers. This reaction typically uses thallium(III) sulfate in sulfuric acid as the oxidizing agent . Another method involves the gold(III)-catalyzed cyclialkylation of electron-rich arenes with epoxides. This reaction is conducted in dichloroethane with gold(III) chloride and silver triflate as catalysts .
Industrial Production Methods: Industrial production of 3-chromanol derivatives often focuses on achieving high optical purity and yield. A novel method for producing optically active chromanol derivatives involves the use of chiral catalysts and mild reaction conditions, avoiding the need for dangerous reagents and extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: chroman-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert chromanol derivatives into their corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanol core.
Common Reagents and Conditions:
Oxidation: Thallium(III) sulfate in sulfuric acid.
Reduction: Rhodium-catalyzed asymmetric transfer hydrogenation using formic acid and triethylamine as hydrogen sources.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted chromanol derivatives.
Scientific Research Applications
chroman-3-ol and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their antioxidant properties and potential to protect cells from oxidative stress.
Comparison with Similar Compounds
Chromenols: Similar core structure with variations in side chains.
Tocopherols: Vitamin E derivatives with antioxidant properties.
Tocotrienols: Another class of vitamin E compounds with unsaturated side chains.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLDKCGIBIGVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343681 | |
Record name | 3-Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21834-60-6 | |
Record name | 3-Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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